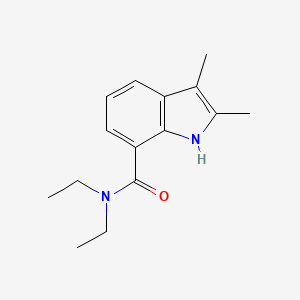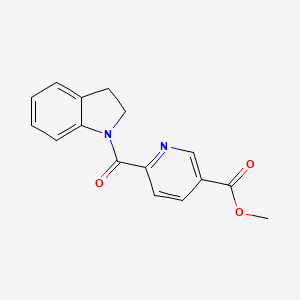
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as Ipraclopride, is a selective antagonist for the dopamine D2 receptor. It is commonly used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.
科学的研究の応用
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is widely used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It is used as a tool to investigate the function of dopamine D2 receptors in the brain, including their involvement in addiction, movement disorders, and psychiatric disorders such as schizophrenia. N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is also used to study the effects of drugs that target the dopaminergic system, such as antipsychotics and stimulants.
作用機序
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide acts as a selective antagonist for the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, preventing its downstream effects. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide has been shown to have various biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in movement and reward. It has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, a brain region involved in motivation and reward. These effects can lead to changes in behavior, such as decreased locomotor activity and decreased sensitivity to rewards.
実験室実験の利点と制限
One advantage of using N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for specific targeting of this receptor without affecting other receptors or neurotransmitters. However, one limitation is that its effects can vary depending on the specific brain region and physiological context, which can make interpretation of results more complex.
将来の方向性
There are many future directions for research involving N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. One direction is to further investigate the role of dopamine D2 receptors in addiction and psychiatric disorders, and to develop new treatments targeting these receptors. Another direction is to explore the effects of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in different brain regions and physiological contexts, and to investigate its potential as a tool for studying other neurotransmitter systems. Additionally, there is potential for the development of new analogs or derivatives of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide with improved selectivity or efficacy.
合成法
The synthesis of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with diethylamine and ethyl chloroformate. The resulting product is then reacted with 7-amino-4-methylcoumarin to form N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-17(6-2)15(18)13-9-7-8-12-10(3)11(4)16-14(12)13/h7-9,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMMOXGHRVQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)






![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)


![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)